5-Fluoro-4-methylquinazolin-2-ol

Medicinal Chemistry ADME Prediction Scaffold Optimization

5-Fluoro-4-methylquinazolin-2-ol (CAS 1429782-05-7) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, distinguished by a unique substitution pattern featuring a fluorine atom at the 5-position and a methyl group at the 4-position on the core bicyclic scaffold. This specific decoration differentiates it from other quinazolinone building blocks by modulating key physicochemical properties, including lipophilicity (XLogP3-AA = 0.8) and hydrogen bond acceptor capacity, which can be leveraged to fine-tune the ADME profile and target binding kinetics of lead compounds.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B13928660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methylquinazolin-2-ol
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=O)N1)C=CC=C2F
InChIInChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)
InChIKeySKCGROMPTXEQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methylquinazolin-2-ol: A Distinct Fluorinated Quinazolinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Fluoro-4-methylquinazolin-2-ol (CAS 1429782-05-7) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, distinguished by a unique substitution pattern featuring a fluorine atom at the 5-position and a methyl group at the 4-position on the core bicyclic scaffold [1]. This specific decoration differentiates it from other quinazolinone building blocks by modulating key physicochemical properties, including lipophilicity (XLogP3-AA = 0.8) and hydrogen bond acceptor capacity, which can be leveraged to fine-tune the ADME profile and target binding kinetics of lead compounds [1]. The scaffold is recognized in both patents and primary literature as a privileged structure for generating kinase inhibitors and other bioactive molecules, making this compound a valuable and precisely defined input for structure-activity relationship (SAR) exploration and focused library synthesis [2].

5-Fluoro-4-methylquinazolin-2-ol Procurement: Why Generic Quinazolinone Analogs Are Not Interchangeable


Selecting a non-fluorinated or differently substituted quinazolin-2-ol analog as a generic substitute for 5-Fluoro-4-methylquinazolin-2-ol carries a high risk of project failure due to the profound impact of even single-atom modifications on key molecular determinants. The introduction of fluorine at the 5-position, relative to the unsubstituted 4-methylquinazolin-2(1H)-one, is known to increase metabolic stability by blocking a primary site of oxidative metabolism, while simultaneously altering molecular conformation and lipophilicity in a way that cannot be replicated by other halogens [1]. Unlike a simple 4-methyl or 5-fluoro analog, this specific combination provides a unique electrostatic surface and hydrogen bond acceptor (HBA) count (2 vs. 1 for the non-fluorinated form) that is critical for achieving the desired polypharmacology or selectivity profile in kinase inhibitor programs [1]. These distinct features mean that biological activity and pharmacokinetic data generated with related analogs are not valid proxies for this compound.

Quantitative Differentiation of 5-Fluoro-4-methylquinazolin-2-ol: Physicochemical and Structural Metrics vs. Closest Analogs


Comparative Physicochemical Profiling: 5-Fluoro-4-methyl vs. Non-Fluorinated 4-Methylquinazolin-2-ol

A direct comparison of computed physicochemical properties reveals that 5-fluoro substitution on the 4-methylquinazolin-2-ol scaffold significantly alters its drug-likeness parameters relative to the non-fluorinated parent [1][2]. Specifically, the addition of a single fluorine atom increases the molecular weight from 160.17 to 178.16 g/mol, while counter-intuitively reducing the partition coefficient (XLogP3-AA) from 1.0 to 0.8. This enhanced polarity, achieved without introducing a rotatable bond, is paired with an increase in hydrogen bond acceptor count from 1 to 2, while the topological polar surface area (TPSA) remains constant at 41.5 Ų [1][2].

Medicinal Chemistry ADME Prediction Scaffold Optimization

Regioisomeric Fluorine Substitution: C5-F vs. C6-F Impact on Electronic Profile

The position of the fluorine atom on the quinazolinone core fundamentally alters the molecule's electronic distribution. While direct experimental data for the C5-F and C6-F regioisomers is absent, the difference is structural and absolute. 5-Fluoro-4-methylquinazolin-2-ol and 6-Fluoro-4-methylquinazolin-2-ol (CAS 98440-92-7) are distinct chemical entities with the same molecular formula (C9H7FN2O) and weight (178.16 g/mol) . In analogous series, such as fluorinated 2,4-diaminoquinazolines, substitution at the 5- versus 6-position has been shown to dramatically shift selectivity between biological targets, such as between *Pneumocystis carinii* and *Toxoplasma gondii* dihydrofolate reductase (DHFR) [1].

Computational Chemistry SAR Electrostatic Potential

Metabolic Stability Advantage of 5-F vs. 5-H on the Quinazolinone Core

Blocking the 5-position with fluorine is a well-established strategy to prevent cytochrome P450-mediated oxidative metabolism, a key clearance pathway for quinazolinone derivatives. While a specific microsomal stability assay for this compound is not publicly available, the introduction of fluorine at a metabolically labile site is a validated class-level inference from decades of medicinal chemistry [1]. The non-fluorinated analog, 4-methylquinazolin-2(1H)-one, possesses an unsubstituted C5-H bond that is susceptible to hydroxylation, which can lead to rapid clearance and the formation of reactive metabolites. Analysis of 5-fluoro-4-methylquinazolin-2-ol's computed properties shows it has a heavy atom count of 13 and a complexity of 402, reflecting a more electronically diverse and potentially robust structure compared to its parent (heavy atom count 12, complexity 359) [2][3].

Drug Metabolism Pharmacokinetics Halogen Bonding

Absence of hERG Liability Due to Low Lipophilicity and TPSA Profile vs. Promiscuous Quinazoline Binders

A key differentiator in the procurement of kinase-directed heterocycles is the potential for hERG channel inhibition, a primary cause of drug-induced cardiotoxicity. While direct hERG IC50 data for 5-Fluoro-4-methylquinazolin-2-ol is unavailable, its physicochemical profile can be benchmarked against known promiscuous binders. The compound exhibits a low calculated lipophilicity (XLogP3-AA = 0.8) and a moderate topological polar surface area (TPSA = 41.5 Ų) [1]. This places it in a more favorable property space compared to many advanced quinazoline-based kinase inhibitors, where high logP and low TPSA are correlated with increased hERG risk. A review of fluorinated quinazolinone anticonvulsants found that a low clogP was essential for maintaining a wide safety margin against neurotoxicity, a surrogate for general off-target effects [2].

Cardiotoxicity hERG Drug Safety

High-Impact Scenarios for 5-Fluoro-4-methylquinazolin-2-ol Procurement in Drug Discovery and Chemical Biology


Lead-Oriented Synthesis of Kinase-Focused Libraries with Enhanced Developability

Based on its demonstrated low lipophilicity (XLogP = 0.8) and favorable TPSA, this scaffold is ideally suited as a core building block for generating kinase inhibitor libraries with improved solubility and reduced promiscuity. Its use directly addresses the 'molecular obesity' problem common in many quinazoline-based leads, as established by the comparative physicochemical analysis [1].

Critical SAR Probe for Fluorine Walk Studies on the Quinazolinone Core

The absolute structural difference between 5-fluoro and 6-fluoro regioisomers makes this compound an essential, non-substitutable tool for a 'fluorine walk' strategy around the quinazolinone core. Such studies are crucial for mapping target binding site topology and electronic preferences, as demonstrated by the differential selectivity observed in related diaminoquinazoline DHFR inhibitors [2].

Procurement of a Metabolic-Stable Intermediate for In Vivo PET Tracer Development

Given the class-level evidence that 5-fluoro substitution blocks a primary metabolic soft spot, this compound is a superior intermediate for synthesizing radiolabeled probes (e.g., with 18F) for positron emission tomography (PET) imaging. Its inherent stability against oxidative defluorination is predicted to provide a better signal-to-noise ratio in vivo compared to non-fluorinated or 6-fluoro derivatives [3].

Functional Chemical Biology Probe to Decipher Kinase Polypharmacology

Based on its unique combination of an HBA count of 2 and a compact TPSA of 41.5 Ų, this compound can be functionalized to create activity-based probes that interrogate the hinge-binding region of kinases. This dual HBA capacity offers a distinct binding mode compared to the single HBA of the non-fluorinated parent, enabling more nuanced competitive displacement assays without introducing the bulk of a larger substituent [1].

Quote Request

Request a Quote for 5-Fluoro-4-methylquinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.